

DMSP biosynthesis pathway methionine in diatoms

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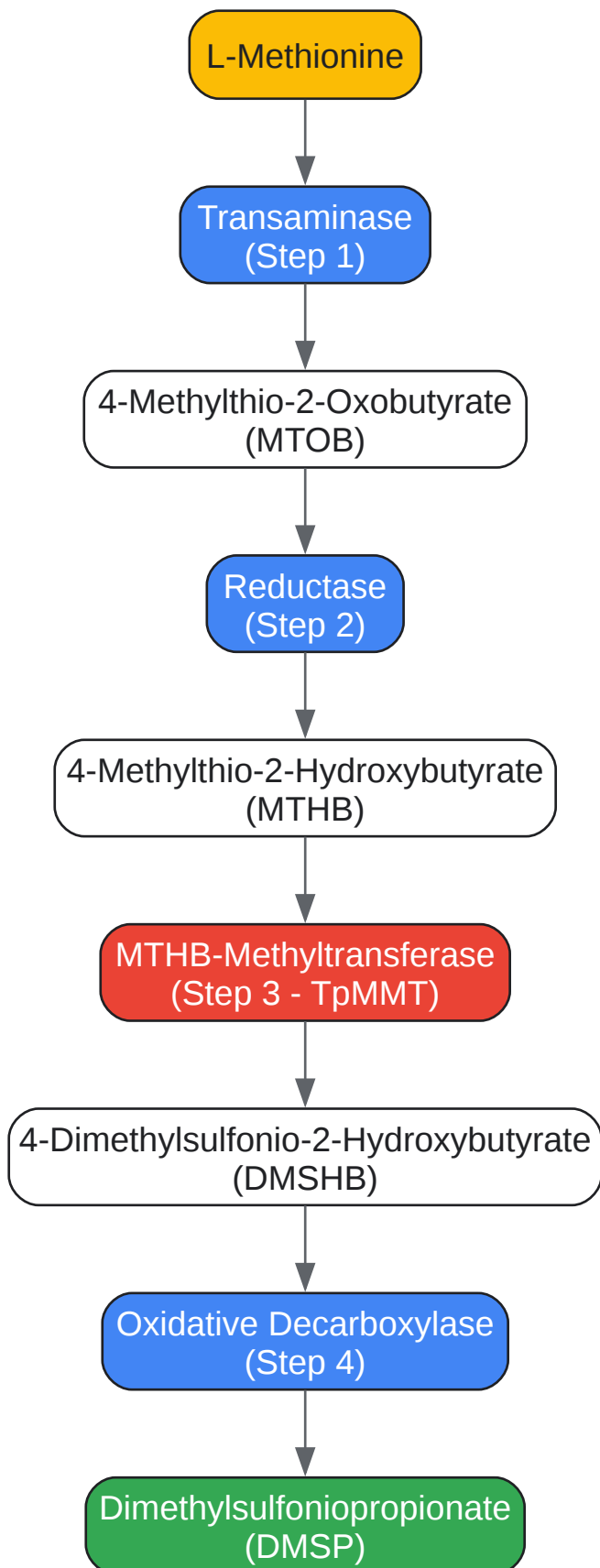
The DMSP Biosynthesis Pathway from Methionine

In the diatom *Thalassiosira pseudonana*, DMSP is synthesized from methionine. The table below outlines the proposed steps, though not all enzymes have been identified [1] [2] [3].

Step	Reactant	Product	Enzyme (Putative)	Status in Diatoms
1	L-Methionine	4-Methylthio-2-Oxobutyrate (MTOB)	Transaminase	Enzyme activity detected; gene unidentified [1].
2	4-Methylthio-2-Oxobutyrate (MTOB)	4-Methylthio-2-Hydroxybutyrate (MTHB)	Reductase	Enzyme activity detected; gene unidentified [1].

Step	Reactant	Product	Enzyme (Putative)	Status in Diatoms
3	4-Methylthio-2-Hydroxybutyrate (MTHB)	4-Dimethylsulfonio-2-Hydroxybutyrate (DMSHB)	MTHB-Methyltransferase	Gene identified (TpMMT) [1].
4	4-Dimethylsulfonio-2-Hydroxybutyrate (DMSHB)	Dimethylsulfoniopropionate (DMSP)	Oxidative Decarboxylase	Enzyme activity detected; gene unidentified [1].

This pathway can be visualized as follows:



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The four-step DMSP biosynthesis pathway from methionine in diatoms. The key methyltransferase enzyme (TpMMT) has been identified [1].

Regulation of DMSP Synthesis

Environmental factors induce DMSP production, but research in *Thalassiosira pseudonana* suggests this may not require upregulation of the entire sulfur assimilation pathway [2] [3]. Key findings include:

Environmental Factor	Observed Change in DMSP	Molecular-Level Response
High Salinity	Increased intracellular concentration [1] [2] [3]	Increase in TpMMT protein; activities of first three pathway enzymes detected [1].
Nitrogen Limitation	Increased intracellular concentration [2] [3]	Limited coordination of sulfur assimilation gene expression [2] [3].
Increased Light Intensity	Increased intracellular concentration [2] [3]	Limited coordination of sulfur assimilation gene expression [2] [3].

A proteomic study on the sea-ice diatom *Fragilariopsis cylindrus* under high salinity stress also supports this coordinated response, showing increased abundance of protein isoforms involved in the methionine cycle and DMSP synthesis [4].

Key Experimental Methods

The following methodologies are critical for studying DMSP biosynthesis and regulation:

1. Inducing DMSP Biosynthesis for Study

- Salinity Stress:** For *T. pseudonana*, acclimatize cells to low salinity (e.g., 10 psu), then shift to higher salinity (e.g., 35 psu) by adding concentrated salt medium. Sample 48 hours post-shift [2] [3].

- **Light Stress:** Acclimatize cells to low light (e.g., 50 $\mu\text{mol photons m}^{-2} \text{s}^{-1}$), then expose to high light (e.g., 1000 $\mu\text{mol photons m}^{-2} \text{s}^{-1}$). Sample 48 hours post-exposure [2] [3].
- **Nitrogen Starvation:** Grow *T. pseudonana* in medium with low initial nitrate concentration (e.g., 30 μM). Sample during yield-limited growth phase [2] [3].

2. Quantifying DMSP

- **Gas Chromatography (GC):** The most common method. Cells are collected via filtration, and the filter is placed in a vial with NaOH to convert DMSP to volatile dimethylsulfide (DMS). A headspace gas sample is injected into a GC for quantification [2] [3].
- **Hydrophilic Interaction Liquid Chromatography/Mass Spectrometry (HILIC/MS):** A direct method requiring minimal preparation. Suitable for aqueous samples and microalgal extracts. Uses deuterated DMSP as an internal standard. Offers a detection limit of ~ 20 nM [5].

3. Identifying and Studying Pathway Enzymes

- **Gene Identification:** Conduct functional studies on cDNA products of candidate genes in model organisms like *T. pseudonana* to confirm enzyme activity [1].
- **Proteomics:** Use 2D gel electrophoresis to identify proteins with increased abundance under DMSP-inducing conditions. Proteins of interest can be identified via mass spectrometry [4] [2] [3].

Key Insights for Researchers

- **Carbon and Nitrogen Substrate Availability** may be more critical for upregulating DMSP production than sulfur assimilation itself [2] [3].
- **Diatoms exhibit unique regulation** of this pathway compared to higher plants, with changes specific to the stressor applied [2] [3].
- **The key methyltransferase (TpMMT)** is not homologous to bacterial DMSP synthesis genes, indicating independent evolutionary pathways [1].

The core pathway from methionine to DMSP in diatoms is established, but the identities of all enzymes except the methyltransferase (TpMMT) remain a active research frontier.

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